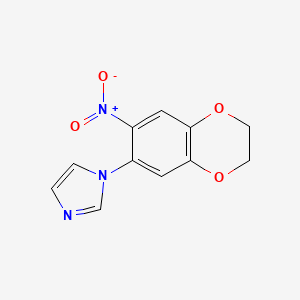

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a complex organic compound characterized by the presence of a nitro group, a benzodioxin ring, and an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of a benzodioxin precursor followed by the introduction of the imidazole ring through a condensation reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitro-derivatives with additional oxygen functionalities.

Reduction: Formation of amino-derivatives.

Substitution: Formation of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole has shown promising results as an antimicrobial agent. The nitroimidazole moiety is known for its broad-spectrum activity against various pathogens, including bacteria and protozoa. Studies indicate that derivatives of this compound can inhibit the growth of Trichomonas vaginalis and other protozoan infections effectively .

Anticancer Potential

Research has demonstrated that compounds containing the imidazole ring exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, a derivative of this compound has been tested for its efficacy against several cancer cell lines, showing significant cytotoxicity .

Drug Development

The compound serves as a scaffold for the development of new therapeutic agents. Its ability to modify interactions with biological targets makes it valuable in drug design. The synthesis of new analogs can lead to improved efficacy and reduced side effects in treatments for infectious diseases and cancer .

Pharmacological Applications

Receptor Modulation

Imidazole-containing compounds are known to interact with various receptors in the body. For example, they can act as agonists or antagonists at imidazoline receptors, which are implicated in regulating blood pressure and metabolic processes. This interaction suggests potential applications in treating hypertension and metabolic disorders .

Antiparasitic Activity

The compound's structure allows it to target specific pathways in parasites. Research has indicated that derivatives can be developed to combat diseases such as Chagas disease by inhibiting key enzymes involved in parasite metabolism .

Materials Science Applications

Nanotechnology

The unique properties of this compound have led to its exploration in nanotechnology. Its ability to form stable complexes with metals makes it suitable for developing nanomaterials used in drug delivery systems .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or cross-linking agent due to its reactive functional groups. This application is particularly relevant in creating biocompatible materials for medical devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and influencing biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

- 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

- 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl acetate

Uniqueness

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is unique due to the presence of both a nitro group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Actividad Biológica

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.29178 g/mol

- CAS Number : Not specified in the sources.

Pharmacological Activities

The biological activities of imidazole derivatives, including this compound, encompass a wide range of therapeutic effects:

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties. In one study, various imidazole compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research has indicated that imidazole compounds can inhibit tumor growth through various mechanisms. For instance, specific derivatives have been found to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

Imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Compounds containing the imidazole ring often interact with specific receptors (e.g., imidazoline receptors), influencing cardiovascular functions and neurotransmitter release .

- Enzyme Inhibition : Certain imidazole derivatives act as inhibitors for enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .

- Cell Signaling Modulation : These compounds may modulate cell signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antibacterial Efficacy : Jain et al. synthesized a series of imidazole derivatives and tested their efficacy against various bacterial strains. The best-performing compound showed a minimum inhibitory concentration (MIC) comparable to standard treatments .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 10 |

Propiedades

IUPAC Name |

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-14(16)9-6-11-10(17-3-4-18-11)5-8(9)13-2-1-12-7-13/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPACLWGEWTYAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.